molecular formula C11H12 B1298540 1-Ethynyl-4-isopropylbenzene CAS No. 23152-99-0

1-Ethynyl-4-isopropylbenzene

Cat. No. B1298540
CAS RN: 23152-99-0
M. Wt: 144.21 g/mol
InChI Key: CODCGGILXPHCLE-UHFFFAOYSA-N
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Patent
US04826829

Procedure details

A solution of 10 grams (0.050 mole) of 4-(1-methylethyl)bromobenzene and 8.4 grams (0.10 mole) of 1,1-dimethyl-2-propyn-1-ol in 75 mL of triethylamine was stirred, and 0.7 gram (0.001 mole) of bis(triphenylphosphine)palladium(II) chloride and 0.2 gram (0.001 mole) of copper (I) iodide were added. Upon completion of addition the reaction mixture was heated under reflux for four hours. The reaction mixture was cooled and concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and was washed first with an aqueous 10% ammonium chloride solution, then with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was dissolved in 100 mL of toluene, 4.0 grams of sodium hydroxide was added to the solution, and the mixture was heated under reflux for four hours. The mixture was allowed to cool to ambient temperature where it stood for 18 hours. After this time the mixture was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished with 1-20% chloroform in hexane. The appropriate fractions were combined and concentrated under reduced pressure to yield 2.4 grams of 4-(1-methylethyl)phenylethyne as an oil. The nmr spectrum was consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)[CH3:3].[CH3:11][C:12](C)(O)C#C>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:1][CH:2]([C:4]1[CH:9]=[CH:8][C:7]([C:11]#[CH:12])=[CH:6][CH:5]=1)[CH3:3] |^1:26,45|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)C1=CC=C(C=C1)Br
Name
Quantity
8.4 g
Type
reactant
Smiles
CC(C#C)(O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.7 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
WASH
Type
WASH
Details
was washed first with an aqueous 10% ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residual oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 100 mL of toluene
ADDITION
Type
ADDITION
Details
4.0 grams of sodium hydroxide was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After this time the mixture was concentrated under reduced pressure to a residual oil
WASH
Type
WASH
Details
Elution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C)C1=CC=C(C=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.